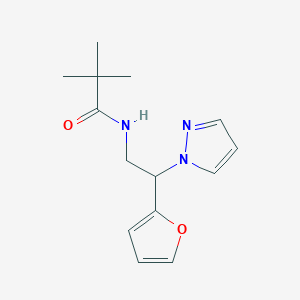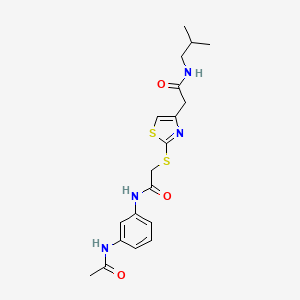![molecular formula C17H16N2OS2 B2406060 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896352-77-5](/img/structure/B2406060.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was initially identified as a cytokine inducer and was found to have potent anti-tumor activity in preclinical models. The purpose of
Applications De Recherche Scientifique
Synthetic Applications
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a compound that may be involved in the synthesis of various bioactive molecules. The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines, which might involve similar thiazole structures, is a key area of study in organic chemistry. Such synthetic methods have been developed for the creation of molecules with significant biological applications, and they offer a wide scope for the creation of therapeutic agents, including anticancer, anti-inflammatory, antioxidant, and antiviral agents (Ibrahim, 2011).
Biological and Pharmacological Activities
Amyloid Imaging in Alzheimer's Disease : Certain benzothiazole derivatives are used as radioligands in PET amyloid imaging, a significant tool in Alzheimer's disease research and diagnosis. These compounds have been shown to exhibit different levels of retention in the brain of Alzheimer's patients, aiding in early detection and the evaluation of new therapies (Nordberg, 2007).
Antioxidant and Anti-inflammatory Applications : Benzofused thiazole derivatives have been synthesized and evaluated for their potential antioxidant and anti-inflammatory activities. These compounds are shown to have distinct anti-inflammatory activity and potential antioxidant activity against various reactive species, indicating that such thiazole structures may be used as templates for new anti-inflammatory and antioxidant agents (Raut et al., 2020).
DNA Binding and Fluorescent Staining : The synthetic dye Hoechst 33258, a benzimidazole derivative with a structure that might share features with N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, is known for its strong binding to the minor groove of DNA and is widely used in fluorescent DNA staining for cell biology research (Issar & Kakkar, 2013).
Propriétés
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-8-11(2)15-13(9-10)18-17(22-15)19-16(20)12-6-4-5-7-14(12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHPCHMWVUBRHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2405977.png)





![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)



![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)